2-[(6-Fluoropyridin-2-yl)oxy]acetic acid
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Overview
Description
2-[(6-Fluoropyridin-2-yl)oxy]acetic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Fluoropyridin-2-yl)oxy]acetic acid typically involves the reaction of 6-fluoropyridine with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom in chloroacetic acid is replaced by the 6-fluoropyridin-2-yl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Fluoropyridin-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(6-Fluoropyridin-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-Fluoropyridin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid.
2-(6-Fluoropyridin-2-yl)acetic acid: A closely related compound with similar structural features.
Uniqueness
2-[(6-Fluoropyridin-2-yl)oxy]acetic acid is unique due to the presence of the fluorine atom at the 6th position of the pyridine ring, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Biological Activity
2-[(6-Fluoropyridin-2-yl)oxy]acetic acid is an organic compound notable for its potential biological activities and therapeutic applications. Characterized by a unique structure that includes a 6-fluoropyridine moiety linked to an acetic acid group via an ether bond, this compound has garnered attention in medicinal chemistry and agrochemicals due to its enhanced stability and activity attributed to the fluorine atom.
- Molecular Formula : C₇H₆FNO₂
- Molecular Weight : 155.13 g/mol
- Structure : The compound features a fluorine substituent at the 6-position of the pyridine ring, which enhances its binding affinity to biological targets, potentially increasing its effectiveness as a therapeutic agent.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. The presence of the fluorine atom appears to enhance its interaction with inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
The fluorine substituent not only stabilizes the compound but also improves its binding affinity to various biological targets. This increased affinity is crucial for the compound's effectiveness in therapeutic applications, particularly in modulating receptor activity and inhibiting specific enzymes involved in disease pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Fluroxypyr | 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid | Contains multiple chlorine substituents which may affect its biological activity differently. |
2-(6-Fluoropyridin-2-yl)acetic acid | Similar structure without the ether linkage | Lacks the ether oxygen which may influence solubility and reactivity. |
Triclopyr | Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]- | Primarily used as a herbicide with different target specificity. |
This table highlights how the unique structural features of this compound contribute to its distinct biological profile compared to related compounds.
Study on Receptor Binding
In a study conducted to evaluate the receptor occupancy of this compound, imaging studies using a known mGlu5 PET ligand demonstrated significant receptor occupancy at doses as low as 0.8 mg/kg in rat models. This suggests that the compound has potent activity at relevant biological targets, indicating its potential for therapeutic use in neurological disorders .
Pharmacokinetics and Metabolism
Pharmacokinetic studies have shown that while some analogs exhibit moderate clearance rates, this compound displays favorable metabolic stability. The compound's design allows it to evade rapid degradation in biological systems, enhancing its viability as a drug candidate .
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(6-fluoropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-5-2-1-3-6(9-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
CPTLIRJXYSFHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)OCC(=O)O |
Origin of Product |
United States |
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